molecular formula C26H24FN3O6S B2840748 Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-23-0

Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2840748
CAS RN: 851949-23-0
M. Wt: 525.55
InChI Key: CWFCMGZIDRQCPK-UHFFFAOYSA-N
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Description

Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H24FN3O6S and its molecular weight is 525.55. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Chemical Reactivity

Research on similar compounds often focuses on their synthesis and chemical reactivity. For example, studies have detailed the synthesis of various pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine derivatives, exploiting unique reactivities for potential applications in fluorescence and as inhibitors for specific types of plant growth (Wu et al., 2006). These synthetic pathways often involve condensation reactions, showcasing the versatility of similar scaffolds in chemical synthesis and their potential as probes in biological systems.

Potential Applications in Medicinal Chemistry

Several studies have synthesized and evaluated the biological activities of compounds bearing resemblance in structure, aiming to discover new therapeutic agents. For example, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and tested for their anti-tumor properties, with some showing significant effects in mouse tumor model cancer cell lines (Nassar et al., 2015). This suggests that Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate could have applications in developing new chemotherapeutic agents, given its structural complexity and potential for diverse reactivity.

Cytotoxicity and Antibacterial Activities

Compounds with similar frameworks have been screened for cytotoxicity against various cancer cell lines and for antibacterial activities. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, hinting at the potential of related compounds for cancer therapy (Hassan et al., 2014). Additionally, thieno[2,3-c]pyridazines have been explored for novel antibacterial compounds, indicating a possible role in addressing bacterial infections (Al-Kamali et al., 2014).

properties

IUPAC Name

ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O6S/c1-4-34-19-12-7-15(13-20(19)35-5-2)23(31)28-24-21-18(14-37-24)22(26(33)36-6-3)29-30(25(21)32)17-10-8-16(27)9-11-17/h7-14H,4-6H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFCMGZIDRQCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)F)C(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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